Methyl 2-(cyclopropylamino)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(cyclopropylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-7-5-2-3-5;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWZPHBWGMRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(cyclopropylamino)acetate hydrochloride is an organic compound with the molecular formula C6H12ClNO2 and a CAS number of 182291-97-0. This compound has garnered attention in various biological studies due to its potential interactions with neurotransmitter receptors and its therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves a multi-step process that ensures high purity for research applications. The chemical structure features a cyclopropyl group attached to an aminoacetate framework, which is crucial for its biological activity. The compound is generally stored under ambient conditions but is classified with hazard codes indicating toxicity upon ingestion and potential skin irritation.
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, although detailed mechanisms remain to be fully elucidated. These interactions could potentially influence neurological pathways, making the compound a candidate for further investigation in therapeutic contexts.
Structure-Activity Relationships (SAR)
The SAR of this compound highlights its position among related compounds. For instance, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Unique Features |
|---|---|---|---|
| Methyl 2-amino-2-cyclopropylacetate hydrochloride | C6H12ClNO2 | 46863945 | Contains an amino group directly on the carbon chain |
| Methyl 2-(cyclopentylamino)acetate hydrochloride | C8H16ClNO | 195877-46-4 | Features a cyclopentyl group altering sterics |
| Methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride | C7H14ClN | Not specified | Contains an additional methyl group enhancing reactivity |
These compounds exhibit varying degrees of biological activity, indicating that modifications to the cyclopropyl or amino groups can significantly influence their pharmacological properties.
Case Studies and Research Findings
- Neurotransmitter Receptor Interaction :
- Antiviral Potential :
- Safety and Toxicity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 2-(cyclopropylamino)acetate hydrochloride. Key differences in substituents, molecular properties, and applications are highlighted.
Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride
- CAS : 535936-86-8
- Formula: C₆H₁₁ClNO₂
- Molecular Weight : 164.61 g/mol
- Structural Difference: The amino group is directly attached to the cyclopropane ring, forming a 1-aminocyclopropyl moiety instead of a cyclopropylamino group.
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate Hydrochloride
- CAS : 1417805-94-7
- Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Structural Difference: An additional aminomethyl group is attached to the cyclopropane ring, increasing molecular weight and hydrophilicity.
- Applications: The aminomethyl group could enhance interactions with polar biological targets, making this compound a candidate for enzyme inhibition studies .
Methyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride
- CAS : 1240527-69-8
- Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Structural Difference: The cyclopropane ring is connected via a methylene bridge to the amino group, introducing greater conformational flexibility.
- Implications: The extended structure may improve solubility compared to the rigid cyclopropylamino analog .
Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate Hydrochloride
- CAS : 451485-54-4
- Formula: C₁₃H₁₆Cl₃NO₂
- Molecular Weight : 324.63 g/mol
- Structural Difference : Incorporates a 2,4-dichlorophenyl group and an ethyl ester, significantly increasing lipophilicity.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Potential Application |
|---|---|---|---|---|---|
| This compound | 182291-97-0 | C₆H₁₂ClNO₂ | 165.62 | Cyclopropylamino group | Pharmaceutical intermediates |
| Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | 535936-86-8 | C₆H₁₁ClNO₂ | 164.61 | 1-Aminocyclopropyl group | Bioactive molecule synthesis |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride | 1417805-94-7 | C₇H₁₄ClNO₂ | 179.64 | Aminomethyl-cyclopropane | Enzyme inhibition studies |
| Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride | 1240527-69-8 | C₇H₁₄ClNO₂ | 179.64 | Cyclopropylmethylamino group | Solubility-enhanced analogs |
| Ethyl 2-(cyclopropylamino)-2-(2,4-dichlorophenyl)acetate hydrochloride | 451485-54-4 | C₁₃H₁₆Cl₃NO₂ | 324.63 | Dichlorophenyl substitution | Antimicrobial research |
Research Findings and Implications
- Synthetic Utility: this compound and its analogs are synthesized via advanced methods, such as Michael additions or Grignard reactions, as demonstrated in cyclopropane-containing intermediates for drugs like Tadalafil analogs .
- Structure-Activity Relationships (SAR): The cyclopropane ring’s rigidity enhances metabolic stability but may reduce solubility compared to flexible analogs like Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride . Lipophilic substitutions (e.g., dichlorophenyl in CAS 451485-54-4) improve membrane permeability but may increase toxicity risks .
- Biological Relevance: Compounds with aminomethyl or polar groups (e.g., CAS 1417805-94-7) show promise in targeting enzymes or receptors requiring hydrogen-bonding interactions .
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(cyclopropylamino)acetate hydrochloride typically involves the following stages:
- Esterification of the corresponding amino acid or acid precursor to form the methyl ester.
- Amination introducing the cyclopropylamino group.
- Formation of hydrochloride salt to improve stability and crystallinity.
Esterification and Amination Process
A common approach starts with methyl 2-chloroacetate or methyl 2-bromoacetate reacting with cyclopropylamine to form methyl 2-(cyclopropylamino)acetate. The reaction is usually carried out under controlled temperature and solvent conditions to optimize yield and purity.
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Esterification | Methyl chloroacetate + Cyclopropylamine | 50-70 | 30 min to 2 hours | Polar aprotic solvents | Stoichiometric control critical |
| Salt Formation | Treatment with HCl (gas or aqueous) | 0-30 | 2-24 hours | Alcohols or ether solvents | Forms hydrochloride salt for isolation |
This method is supported by patent literature describing amination reactions under reflux or controlled heating with cyclopropylamine hydrochloride, followed by cooling and crystallization to isolate the hydrochloride salt with high purity and yield.
Detailed Preparation Method from Patent Literature
A representative preparation method involves:
Carbonylation Reaction:
Starting from methyl 2,4-dichloro-5-fluorobenzoylacetate and sodium methoxide in a low-polarity solvent (e.g., dimethyl carbonate, toluene, cyclohexane), carbon monoxide is introduced under pressure (3.0-5.0 MPa) at 35-65°C for 2-4 hours to form a key intermediate.Amination Reaction:
The intermediate is reacted with cyclopropylamine hydrochloride (molar ratio ~1.05-1.12 equivalents) at 50-70°C for 30 minutes. After the reaction, the mixture is cooled and stored at -10°C for 24 hours to facilitate crystallization.Isolation:
The solid product is filtered, washed with cold methanol and purified water, then dried to yield this compound with liquid phase content >99% and molar yields above 83%.
| Reaction Step | Parameters | Outcome |
|---|---|---|
| Carbonylation | 35-65°C, 3.0-5.0 MPa CO, 2-4 h | Intermediate formation |
| Amination | 50-70°C, 30 min, 1.05-1.12 equiv. | Aminated ester formed |
| Crystallization | -10°C, 24 h | High purity solid isolated |
| Yield | — | 83.82% to 95.38% |
| Purity | — | >99% liquid phase content |
Alternative Synthetic Routes and Catalysts
- Esterification Catalysts: Thionyl chloride, concentrated sulfuric acid, or hydrochloric acid are often used to catalyze esterification reactions of amino acids or acid precursors to methyl esters.
- Solvents: Hydrocarbon solvents, ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, and alcohols are employed depending on reaction step and solubility requirements.
- Deprotection and Salt Formation: Hydrochloric acid in various forms (dry HCl, HCl gas, HCl in solvents like methanol, ethanol, isopropanol, dioxane) is used for conversion to hydrochloride salts with improved stability and crystallinity.
Research Findings on Reaction Optimization
- Prolonged heating under reflux during amination enhances conversion but requires careful pH control to avoid side reactions.
- Use of sodium borohydride in reduction steps prior to amination can improve overall yield of amino ester intermediates.
- Purification by column chromatography or crystallization from suitable solvents (ethyl acetate, cyclohexane mixtures) ensures high purity of the final hydrochloride salt.
Summary Table of Preparation Methods
Q & A
Q. What spectroscopic methods are recommended to confirm the structural integrity of Methyl 2-(cyclopropylamino)acetate hydrochloride?
To validate the compound’s structure, utilize NMR spectroscopy for carbon and proton assignments. Key signals include cyclopropyl C-H protons (δ ~1.0–2.0 ppm) and the methyl ester group (δ ~3.7 ppm). Mass spectrometry (MS) at 70 eV can confirm molecular ion peaks (e.g., m/z 165.62 [M+H]+) and fragmentation patterns. For example, cyclopropyl ring stability under MS conditions may yield characteristic fragments like m/z 77 (benzyl cation) in related analogues .
Q. What synthetic routes are commonly employed for this compound?
A typical approach involves:
Cyclopropanation : Reacting a precursor (e.g., methyl 2-chloroacetate) with cyclopropylamine under basic conditions.
Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol.
Key parameters include temperature control (<0°C during cyclopropanation to minimize side reactions) and inert gas purging to avoid hydrolysis of the ester group .
Q. How should the compound be stored to maintain stability in laboratory settings?
Store as a powder under inert atmosphere (argon) at 2–8°C . Avoid moisture to prevent ester hydrolysis, which can generate cyclopropylamine derivatives. For long-term stability (>1 year), lyophilize and store at -80°C in solvent-free form .
Advanced Research Questions
Q. How can conformational constraints from the cyclopropyl group enhance peptide bioactivity?
The cyclopropyl group imposes topographical rigidity , reducing conformational flexibility in peptide backbones. This can improve receptor selectivity and metabolic stability. For example, cyclopropyl-containing amino acids in opioid peptides exhibit 10-fold higher potency compared to non-constrained analogues due to reduced entropy loss during binding . To test this:
- Synthesize peptide analogues incorporating the compound.
- Use circular dichroism (CD) to confirm α-helix stabilization.
- Perform radioligand binding assays to compare affinity (e.g., IC₅₀ values) .
Q. How can researchers resolve discrepancies between elemental analysis and spectral data during compound validation?
Discrepancies may arise from trapped solvents or ionization inefficiencies in MS. For example, a study reported C 74.71% (found) vs. C 74.98% (calc.) due to residual ethyl acetate in the crystal lattice . Mitigation strategies:
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Step 1 : Use Schlenk techniques to exclude moisture during cyclopropanation.
- Step 2 : Employ Dean-Stark traps to remove water in esterification steps.
- Step 3 : Optimize HCl stoichiometry (1.1–1.2 equivalents) to avoid excess acid, which can degrade the ester.
Typical yields: 65–75% after recrystallization from ethanol/ether .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
